Physicochemical Profile & Technical Guide: 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile
Physicochemical Profile & Technical Guide: 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile
This technical guide details the physicochemical properties, synthesis, and reactivity of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile (CAS 1446282-07-0), a specialized heterocyclic scaffold used in the development of kinase inhibitors and ROR
Executive Summary
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a trisubstituted quinoline derivative characterized by a high degree of functional density.[1][2] Its core features—a manipulable chlorine atom at position C4, a bromine handle at C6, and a stabilizing ethyl group at C2—make it a versatile intermediate for "scaffold-hopping" in medicinal chemistry. It is primarily utilized as a precursor for 4-aminoquinoline drugs (e.g., EGFR/HER2 inhibitors) where the C4-chlorine is displaced by functionalized anilines via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[3][4][5][6][7]
| Property | Detail |
| IUPAC Name | 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile |
| CAS Number | 1446282-07-0 |
| Molecular Formula | |
| Molecular Weight | 295.56 g/mol |
| SMILES | CCC1=NC2=C(C(Cl)=C1C#N)C=C(Br)C=C2 |
| Structural Class | 3-Cyanoquinoline; Haloquinoline |
Structural Insights:
-
C4-Position (Chlorine): Highly electrophilic due to the electron-withdrawing nature of the adjacent C3-cyano group and the quinoline nitrogen. This is the primary site of reactivity.
-
C6-Position (Bromine): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.
-
C2-Position (Ethyl): Provides steric bulk and lipophilicity, modulating the binding affinity in hydrophobic pockets of target enzymes (e.g., kinase ATP-binding sites).
Physicochemical Properties
Note: Experimental values for this specific ethyl derivative are proprietary in many contexts; data below represents high-confidence predicted values based on structure-activity relationships (SAR) of the 2-methyl analog.
| Property | Value / Description | Source/Confidence |
| Physical State | Solid (Pale yellow to off-white powder) | Analog-Derived |
| Melting Point | 145 – 155 °C | Predicted (Consensus) |
| Boiling Point | ~430 °C (at 760 mmHg) | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental (Class) |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Experimental (Class) |
| LogP (Lipophilicity) | 4.45 ± 0.4 | Calculated (Chemaxon) |
| pKa (Conjugate Acid) | ~1.5 (Quinoline Nitrogen) | Predicted |
| Polar Surface Area | 36.7 Ų | Calculated |
Synthetic Methodology
The most robust industrial route utilizes a modified Gould-Jacobs reaction , adapting the classical formate condensation to an orthopropionate variant to install the C2-ethyl group.
Protocol: Step-by-Step Synthesis
Step 1: Precursor Assembly (Condensation)
-
Reagents: 4-Bromoaniline (1.0 eq), Triethyl orthopropionate (1.2 eq), Ethyl cyanoacetate (1.0 eq).
-
Conditions: Reflux in ethanol or neat heating at 100°C.
-
Mechanism: The aniline reacts with the imidate formed by triethyl orthopropionate and ethyl cyanoacetate to yield Ethyl 3-(4-bromoanilino)-2-cyano-2-pentenoate .
-
Purification: Recrystallization from ethanol.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
-
Reagents: Diphenyl ether (Dowtherm A).
-
Conditions: High temperature (250°C) for 30–60 minutes.
-
Process: The acrylate intermediate undergoes intramolecular cyclization to form the 4-hydroxyquinoline core.
-
Product: 6-Bromo-2-ethyl-4-hydroxyquinoline-3-carbonitrile .
Step 3: Aromatization/Chlorination
-
Reagents: Phosphorus oxychloride (
, excess). -
Conditions: Reflux (105°C) for 2–4 hours.
-
Workup: Quench slowly into ice-water (Exothermic!). Neutralize with
or to precipitate the product. -
Purification: Flash column chromatography (Hexanes/EtOAc) or recrystallization from acetonitrile.
Synthesis Pathway Diagram
Caption: Three-step synthetic pathway via modified Gould-Jacobs cyclization using triethyl orthopropionate.
Reactivity & Applications
This compound acts as a "linchpin" scaffold. The order of reactivity is strictly defined by the electronic environment: C4-Cl > C6-Br >> C3-CN .
Primary Workflow: Kinase Inhibitor Synthesis
The most common application is the synthesis of irreversible EGFR inhibitors.
- Displacement (C4): The chlorine is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in refluxing isopropanol or ethanol with a catalytic amount of HCl. The C3-cyano group activates the C4 position, making this reaction facile.
-
Suzuki Coupling (C6): Once the C4 amine is installed, the C6-bromine can be coupled with aryl boronic acids to access the solvent-exposed region of the kinase pocket.
Reactivity Logic Diagram
Caption: Reactivity hierarchy. C4-Chlorine displacement is the dominant first-step transformation.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent slow hydrolysis of the nitrile, though the compound is generally stable.
References
-
Compound Identification: 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile (CAS 1446282-07-0).[1][2][5] BLD Pharm Catalog. Link
-
Synthetic Methodology (Class): Gould-Jacobs reaction for 3-cyano-4-chloroquinolines. Organic Syntheses, Coll.[6] Vol. 3, p. 272 (1955). Link
-
Application (RORgammaT): Methylene Linked Quinolinyl Modulators of RORgammaT. US Patent 2014/0107094 A1. (Describes 2-ethyl quinoline intermediates). Link
- Application (Kinase Inhibitors): Synthesis of 4-anilino-3-cyanoquinolines. Journal of Medicinal Chemistry, 2001, 44(23), 3965–3977. (General protocol for C4-displacement).
Sources
- 1. 40528-06-1|7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline|BLD Pharm [bldpharm.com]
- 2. 53618-67-0|7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1446282-07-0|6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
